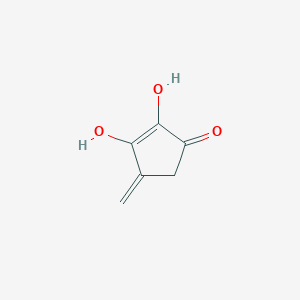
2,3-Dihydroxy-4-methylidenecyclopent-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydroxy-4-methylidenecyclopent-2-en-1-one is an organic compound with a unique structure characterized by a cyclopentene ring substituted with two hydroxyl groups and a methylene group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydroxy-4-methylidenecyclopent-2-en-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2,3-dihydroxycyclopent-2-en-1-one with formaldehyde in the presence of a base, which facilitates the formation of the methylene group at the 4-position. The reaction is usually carried out in an aqueous medium at a temperature range of 50-70°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
2,3-Dihydroxy-4-methylidenecyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The methylene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols can react with the methylene group under mild conditions.
Major Products Formed
Oxidation: Formation of diketones or dialdehydes.
Reduction: Formation of dihydroxy derivatives.
Substitution: Formation of substituted cyclopentene derivatives.
科学的研究の応用
2,3-Dihydroxy-4-methylidenecyclopent-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2,3-Dihydroxy-4-methylidenecyclopent-2-en-1-one involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological macromolecules, while the methylene group can participate in covalent bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2,3-Dihydroxy-4-methylcyclopent-2-en-1-one
- 2,3-Dihydroxy-4-methylidenecyclopent-2-en-1-one derivatives
Uniqueness
This compound is unique due to the presence of both hydroxyl and methylene groups on the cyclopentene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
CAS番号 |
83840-90-8 |
|---|---|
分子式 |
C6H6O3 |
分子量 |
126.11 g/mol |
IUPAC名 |
2,3-dihydroxy-4-methylidenecyclopent-2-en-1-one |
InChI |
InChI=1S/C6H6O3/c1-3-2-4(7)6(9)5(3)8/h8-9H,1-2H2 |
InChIキー |
NNCQFFKUDONSBM-UHFFFAOYSA-N |
正規SMILES |
C=C1CC(=O)C(=C1O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{4-Chloro-2-[(4-chlorophenyl)methyl]phenyl}pyridine-4-carboxamide](/img/structure/B14426565.png)
![Lithium, [diazo(trimethylsilyl)methyl]-](/img/structure/B14426566.png)
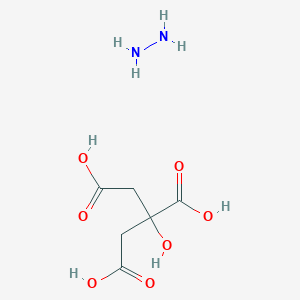
![2H-Pyrimido[1,2-a]pyrimidine, 1-butyl-1,3,4,6,7,8-hexahydro-](/img/structure/B14426571.png)
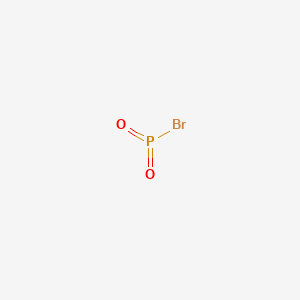
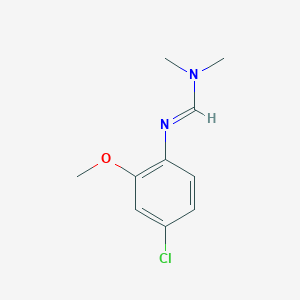
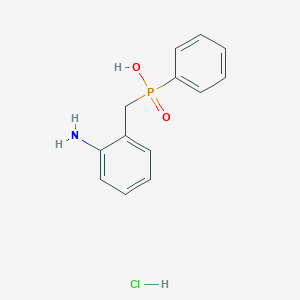
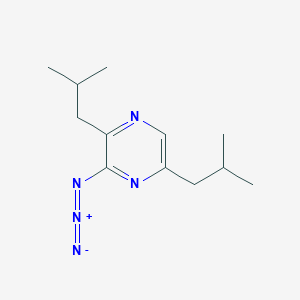
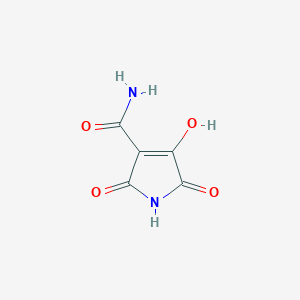
![4-Methyl-N-[2-(3-nitro-9H-carbazol-9-YL)-2-oxoethyl]benzene-1-sulfonamide](/img/structure/B14426609.png)
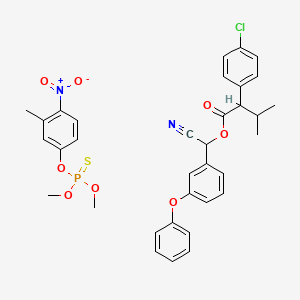
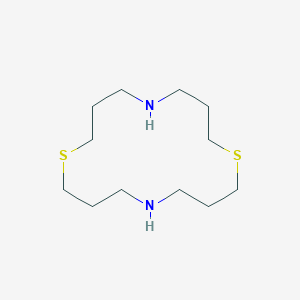
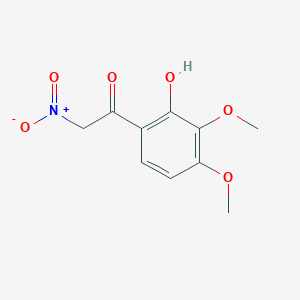
![4-[2,2-Dichloro-1-(4-methoxyphenyl)ethyl]phenol](/img/structure/B14426623.png)
